molecular formula C23H22N4O3 B4520730 5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B4520730
M. Wt: 402.4 g/mol
InChI Key: SOONLAYAVSRWBV-UHFFFAOYSA-N
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Description

5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 402.16919058 g/mol and the complexity rating of the compound is 775. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Methods and Chemical Properties

  • The synthesis of some substituted pyrido[1,2-a]benzimidazoles, including analogs similar to the compound , involves the creation of various derivatives through reactions with phosphorus oxychloride, leading to a range of azido, amino, morpholino, and methoxy derivatives. This synthetic versatility suggests applications in developing compounds with tailored biological or chemical properties (Rida et al., 1988).

Biological Activities

  • Research into oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives shows their potential as fluorescent whitening agents, indicating applications in materials science, specifically for enhancing the brightness of polyester fibers. This suggests the compound’s framework might be adaptable for use in developing novel materials with improved optical properties (Rangnekar & Rajadhyaksha, 1986).

Corrosion Inhibition

  • Pyranopyrazole derivatives, including compounds with structural similarities to the query compound, have been investigated as corrosion inhibitors for mild steel in acidic solutions. These findings point to applications in industrial processes, where corrosion resistance is crucial, highlighting the compound’s potential utility in developing new materials or coatings to protect against corrosion (Yadav et al., 2016).

Anticancer Activity

  • The ultrasound-promoted synthesis of thiadiazolopyrimidine derivatives indicates a research interest in exploring novel anticancer agents. Among synthesized compounds, some have shown promising in vitro anticancer activities against various human tumor cell lines, suggesting potential research applications in developing new therapeutic agents (Tiwari et al., 2016).

Properties

IUPAC Name

5-[2-hydroxy-3-(4-methoxyanilino)propyl]-3-methyl-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-15-11-22(29)27-21-6-4-3-5-20(21)26(23(27)19(15)12-24)14-17(28)13-25-16-7-9-18(30-2)10-8-16/h3-11,17,25,28H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOONLAYAVSRWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N(C2=C1C#N)CC(CNC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 3
Reactant of Route 3
5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 4
Reactant of Route 4
5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 5
Reactant of Route 5
5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
Reactant of Route 6
Reactant of Route 6
5-{2-hydroxy-3-[(4-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

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